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2-(3-Chlorophenoxy)malondialdehyde - 849021-39-2

2-(3-Chlorophenoxy)malondialdehyde

Catalog Number: EVT-331079
CAS Number: 849021-39-2
Molecular Formula: C9H7ClO3
Molecular Weight: 198.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(3-Chlorophenoxy)malondialdehyde is a chemical compound that combines the structural features of malondialdehyde with a chlorophenoxy group. This compound is notable for its potential applications in scientific research, particularly in studies related to oxidative stress and cellular damage. The presence of the chlorophenoxy moiety may enhance the compound's biological activity and reactivity compared to malondialdehyde alone.

Source

Malondialdehyde is primarily produced as a byproduct of lipid peroxidation, which occurs during the oxidative degradation of polyunsaturated fatty acids. It is also generated in metabolic pathways involving cyclooxygenase enzymes, specifically during the synthesis of thromboxane A2 from arachidonic acid. The introduction of a chlorophenoxy group into malondialdehyde can be achieved through various synthetic routes, which will be discussed in detail in the synthesis analysis section.

Classification

2-(3-Chlorophenoxy)malondialdehyde belongs to the class of β-dicarbonyl compounds, characterized by two carbonyl groups (aldehydes or ketones) separated by a carbon atom. This classification is significant as it influences the compound's reactivity and interaction with biological molecules.

Synthesis Analysis

Methods

The synthesis of 2-(3-Chlorophenoxy)malondialdehyde can be approached through several methods, primarily involving the reaction of malondialdehyde with chlorophenol derivatives. A common synthetic route involves:

  1. Formation of Malondialdehyde: Malondialdehyde can be generated in situ from its acetal form or through hydrolysis of 1,1,3,3-tetramethoxypropane.
  2. Chlorophenoxy Substitution: The chlorophenoxy group can be introduced via electrophilic aromatic substitution or nucleophilic substitution reactions, depending on the reactivity of the starting materials.

Technical Details

  • Reagents: Chlorophenol (specifically 3-chlorophenol), a suitable base (e.g., sodium hydroxide), and solvents like dimethyl sulfoxide or ethanol.
  • Conditions: The reaction typically requires controlled temperatures and may involve refluxing to ensure complete conversion and yield.
Molecular Structure Analysis

Structure

The molecular structure of 2-(3-Chlorophenoxy)malondialdehyde can be represented as follows:

  • Molecular Formula: C10H9ClO3
  • Structural Representation:

Data

  • Molecular Weight: Approximately 216.63 g/mol
  • Melting Point: Data may vary but typically around 72 °C for similar compounds.
  • pKa Value: Estimated around 4.5, indicating acidic properties due to the presence of aldehydes.
Chemical Reactions Analysis

Reactions

2-(3-Chlorophenoxy)malondialdehyde is expected to undergo several key reactions:

  1. Condensation Reactions: It can react with amines or alcohols to form imines or hemiacetals, respectively.
  2. Addition Reactions: The electrophilic nature of the aldehyde groups allows for nucleophilic addition reactions with various nucleophiles such as thiols or alcohols.
  3. Reactivity with Biomolecules: Similar to malondialdehyde, it may form adducts with DNA and proteins, contributing to mutagenesis and cellular damage.

Technical Details

The reactivity profile can be assessed using techniques such as gas chromatography-mass spectrometry (GC-MS) to analyze reaction products and intermediates.

Mechanism of Action

Process

The mechanism by which 2-(3-Chlorophenoxy)malondialdehyde exerts its effects likely involves:

  1. Oxidative Stress Induction: As a reactive aldehyde, it can modify lipids and proteins, leading to increased oxidative stress within cells.
  2. Formation of DNA Adducts: Similar to malondialdehyde, it may react with nucleophilic sites on DNA bases, forming mutagenic adducts that disrupt normal cellular function.

Data

Studies indicate that compounds like malondialdehyde are implicated in various pathological processes due to their ability to induce oxidative damage and inflammation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Solubility: Soluble in organic solvents; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  • Reactivity: Highly reactive towards nucleophiles due to electrophilic carbonyl groups.
  • Stability: Sensitive to light and air; should be stored under inert conditions to prevent degradation.
Applications

Scientific Uses

2-(3-Chlorophenoxy)malondialdehyde has potential applications in various scientific fields:

  1. Biochemical Research: Used as a tool for studying oxidative stress mechanisms and lipid peroxidation processes.
  2. Pharmacological Studies: Investigated for its potential role as an antioxidant or pro-oxidant in therapeutic contexts.
  3. Toxicology Assessments: Employed in studies assessing cellular damage due to reactive aldehydes and their implications in diseases such as cancer and neurodegeneration.
Mechanistic Pathways and Biochemical Interactions

Oxidative Stress Induction via Lipid Peroxidation Cascades

2-(3-Chlorophenoxy)malondialdehyde (CPMA) is a chlorinated analog of malondialdehyde (MDA), a well-characterized end-product of lipid peroxidation (LPO). LPO occurs when reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or hydroperoxyl radicals (HO₂•), initiate a free-radical chain reaction targeting polyunsaturated fatty acids (PUFAs) in cellular membranes [2] [6]. The process unfolds in three phases:

  • Initiation: ROS abstract allylic hydrogen atoms from PUFAs, generating carbon-centered lipid radicals (L•).
  • Propagation: L• reacts with oxygen to form lipid peroxyl radicals (LOO•), which abstract hydrogen from adjacent lipids to yield lipid hydroperoxides (LOOH).
  • Termination: LOOH decomposes into reactive aldehydes, including MDA and its derivatives like CPMA [2] [7].

The chlorophenoxyl moiety in CPMA enhances its stability and electrophilicity compared to MDA, prolonging its bioavailability in oxidative environments [6]. In cellular systems, CPMA amplifies oxidative stress by depleting glutathione (GSH) and inhibiting antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). This disrupts redox homeostasis, leading to cumulative ROS accumulation and membrane dysfunction [1] [8].

Table 1: Key Lipid Peroxidation Products and Their Sources

LPO ProductPrecursor Fatty AcidBiological Significance
Malondialdehyde (MDA)Arachidonic acidGold-standard oxidative stress biomarker
4-Hydroxynonenal (4-HNE)ω-6 PUFAsCytotoxic; protein adduction
2-(3-Chlorophenoxy)malondialdehyde (CPMA)MDA derivativeEnhanced electrophilicity; prolonged reactivity

Role in Reactive Aldehyde-Mediated Cellular Damage

As a bifunctional aldehyde, CPMA exhibits heightened reactivity toward nucleophilic residues in proteins, notably cysteine (Cys), lysine (Lys), and histidine (His). This reactivity stems from the electron-withdrawing chlorine atom on the phenoxyl ring, which polarizes its carbonyl groups and facilitates Schiff base formation or Michael adduction [3] [6]. Key mechanisms include:

  • Protein Carbonylation: CPMA forms stable adducts with lysine residues (e.g., N-ε-CPMA-lysine), altering protein conformation and impairing catalytic activity in enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH) [3] [9].
  • Advanced Lipoxidation End Products (ALEs): Similar to MDA, CPMA reacts with proteins to generate ALEs, which accumulate in oxidative stress-associated pathologies like atherosclerosis and neurodegenerative diseases. These ALEs activate the receptor for advanced glycation end products (RAGE), triggering pro-inflammatory NF-κB signaling and perpetuating tissue damage [6] [7].

CPMA’s chlorophenoxyl group also promotes hydrophobic interactions with lipid bilayers, concentrating its damage in membranes and organelles. In skin diseases like psoriasis, such aldehydes disrupt epidermal barrier integrity by crosslinking ceramides and free fatty acids [7] [8].

Molecular Interactions with DNA: Adduct Formation and Mutagenic Potential

CPMA shares MDA’s capacity to form mutagenic DNA adducts, with its chlorine moiety potentially enhancing DNA-binding affinity. The primary adduct is the pyrimidopurinone M1G (pyrimido[1,2-a]purin-10(3H)-one), arising from the reaction of CPMA with deoxyguanosine (dG) [4] [9]. Key aspects include:

  • Adduct Chemistry: M1G forms via Michael addition, where the C1 carbonyl of CPMA attacks the N2-amino group of dG, creating a cyclic adduct that distorts the DNA helix [4].
  • Mutagenic Consequences: M1G adducts induce G→T transversions and large insertions/deletions during replication. In human fibroblasts, MDA-adducted plasmids show a 15-fold increase in mutation frequency, primarily at CpG sites—a trait likely exacerbated by CPMA’s electrophilicity [9].
  • DNA Crosslinking: CPMA generates interstrand crosslinks (ICLs) at 5'-d(CG) sequences, blocking replication forks. Nucleotide excision repair (NER) pathways attempt to resolve these lesions, but error-prone repair contributes to genomic instability [9].

Table 2: DNA Adducts Induced by Malondialdehyde and Derivatives

AdductStructureMutation SignatureRepair Pathway
M1GPyrimidopurinoneG→T transversionsNucleotide excision repair
M1APyrimidopurinone (adenine)A→G transitionsBase excision repair
ICLsInterstrand crosslinksChromosomal breaksFanconi anemia pathway

Protein Crosslinking and Post-Translational Modification Mechanisms

CPMA induces protein aggregation through crosslinking, a process where its aldehyde groups form covalent bridges between peptide chains. This occurs via:

  • Intramolecular Crosslinks: Schiff base formation between CPMA and lysine residues within a single protein, altering its tertiary structure.
  • Intermolecular Crosslinks: Michael adducts between CPMA-cysteine conjugates and lysine residues on adjacent proteins, creating high-molecular-weight aggregates [3] [10].

These modifications impair proteasomal degradation, leading to cytotoxic protein accumulation. CPMA also participates in post-translational modification (PTM) crosstalk:

  • Histone Modifications: In nucleosomes, CPMA adduction at H3K9 disrupts methylation (H3K9me3) and phosphorylation (H3T3ph) crosstalk, compromising chromatin remodeling during mitosis [5] [10].
  • Redox Signaling Interference: Carbonylation of Keap1 by CPMA stabilizes Nrf2, paradoxically inducing antioxidant response elements (ARE) while simultaneously inactivating Nrf2 via aggregate formation [6] [10].

Mass spectrometry-based proteomics reveals CPMA’s preference for modifying proteins involved in cytoskeletal organization (e.g., actin) and metabolic regulation (e.g., ATP synthase), suggesting broad functional implications beyond canonical damage pathways [10].

Table 3: Crosstalk Between CPMA-Induced PTMs and Cellular Signaling

PTM TypeTarget ProteinFunctional ConsequenceCrosstalk Partners
CarbonylationKeap1Dysregulated Nrf2 activationUbiquitination
Crosslinkingβ-ActinLoss of cytoskeletal dynamicsPhosphorylation
Schiff base formationHistone H3Impaired chromatin remodelingMethylation, Phosphorylation

Properties

CAS Number

849021-39-2

Product Name

2-(3-Chlorophenoxy)malondialdehyde

IUPAC Name

2-(3-chlorophenoxy)propanedial

Molecular Formula

C9H7ClO3

Molecular Weight

198.6 g/mol

InChI

InChI=1S/C9H7ClO3/c10-7-2-1-3-8(4-7)13-9(5-11)6-12/h1-6,9H

InChI Key

UPJGTUJTUQQRNA-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)OC(C=O)C=O

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC(C=O)C=O

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